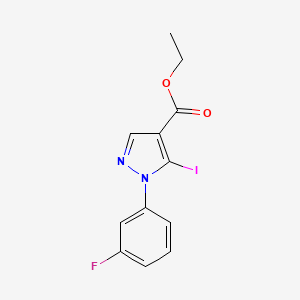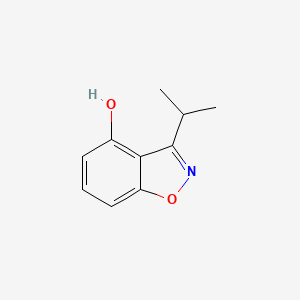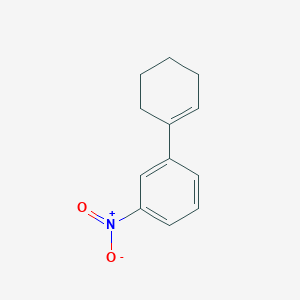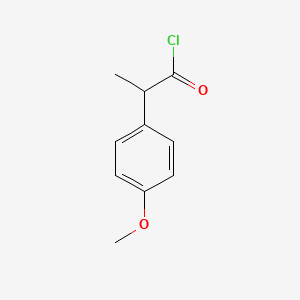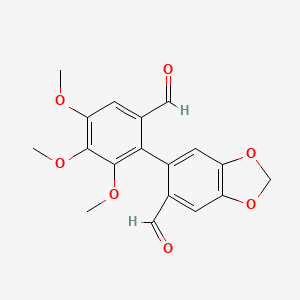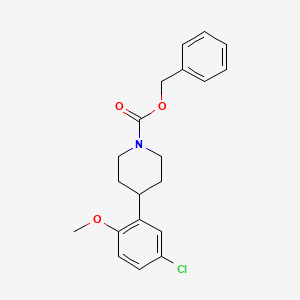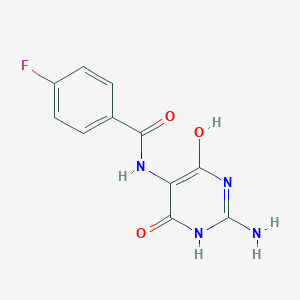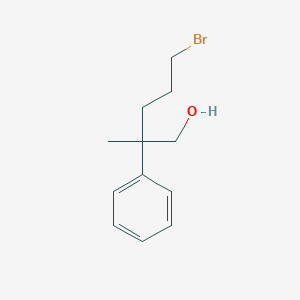
5-Bromo-2-methyl-2-phenylpentan-1-ol
Übersicht
Beschreibung
5-Bromo-2-methyl-2-phenylpentan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a pentanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2-phenylpentan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-2-phenyl-pentan-1-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-methyl-2-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium or potassium tert-butoxide (KOtBu) in an organic solvent.
Major Products Formed
Oxidation: Formation of 5-bromo-2-methyl-2-phenyl-pentanone.
Reduction: Formation of 5-bromo-2-methyl-2-phenyl-pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methyl-2-phenylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methyl-2-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through the formation of covalent bonds with target proteins or enzymes, leading to alterations in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1-pentanol
- 5-Bromo-2-methyl-2-pentene
- 2-Bromo-1-phenylpentan-1-one
Uniqueness
5-Bromo-2-methyl-2-phenylpentan-1-ol is unique due to the presence of both a phenyl group and a bromine atom on the same carbon chain, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H17BrO |
|---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
5-bromo-2-methyl-2-phenylpentan-1-ol |
InChI |
InChI=1S/C12H17BrO/c1-12(10-14,8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3 |
InChI-Schlüssel |
CBCPYSNGAHZZPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCBr)(CO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

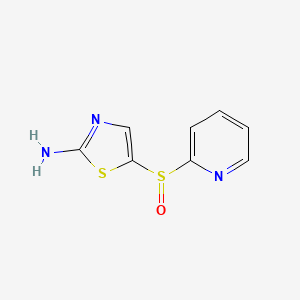
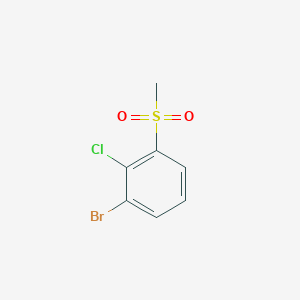
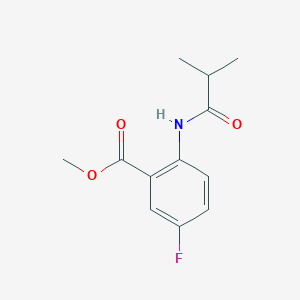
![tert-butyl 2-[7-hydroxy-6-methoxy-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B8408659.png)
![4-chloro-1-(2-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8408665.png)
![3-amino-4-{[3-(dimethylamino)propyl]amino}-N,N-dimethylbenzamide](/img/structure/B8408671.png)
